Seganserin
Overview
Description
Seganserin is a chemical compound known for its role as a specific serotonin 5-hydroxytryptamine 2 receptor antagonist . It has been studied extensively for its effects on human sleep stages and electroencephalogram power spectra . This compound has shown potential in promoting slow-wave sleep and reducing intermittent wakefulness .
Preparation Methods
The synthesis of seganserin involves several steps. One common method includes the reaction of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine with 1-(2-pyrimidinyl)piperazine in the presence of a base . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
Seganserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Seganserin has been widely studied for its applications in various fields:
Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.
Biology: Investigated for its effects on neurotransmitter systems and sleep regulation.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
Seganserin exerts its effects by specifically antagonizing serotonin 5-hydroxytryptamine 2 receptors . This action blocks the binding of serotonin to these receptors, thereby modulating various physiological processes, including sleep regulation . The molecular targets involved include the serotonin 5-hydroxytryptamine 2 receptors, which play a crucial role in the compound’s mechanism of action .
Comparison with Similar Compounds
Seganserin is similar to other serotonin 5-hydroxytryptamine 2 receptor antagonists such as ritanserin, ketanserin, and ICI-169,369 . this compound is unique in its specific effects on sleep stages and electroencephalogram power spectra . Unlike some of its counterparts, this compound has shown a distinct ability to promote slow-wave sleep and reduce intermittent wakefulness .
List of Similar Compounds
- Ritanserin
- Ketanserin
- ICI-169,369
- Volinanserin
- Nelotanserin
- Pimavanserin
Properties
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N3O/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22/h2-12,16H,13-15,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPMFYFHHSNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87071-17-8 (di-hydrochloride) | |
Record name | Seganserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236594 | |
Record name | Seganserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87729-89-3 | |
Record name | Seganserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seganserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEGANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197HL4EZCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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